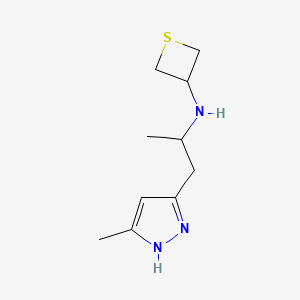
N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine is a complex organic compound that features a pyrazole ring, a thietane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone The thietane ring is then introduced through a cyclization reaction involving a suitable sulfur-containing reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, while the thietane ring may participate in redox reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
- 3-Amino-5-Methyl-1H-Pyrazole
Uniqueness
N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-7(11-10-5-14-6-10)3-9-4-8(2)12-13-9/h4,7,10-11H,3,5-6H2,1-2H3,(H,12,13) |
InChI Key |
ONQYZQNJKQNZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


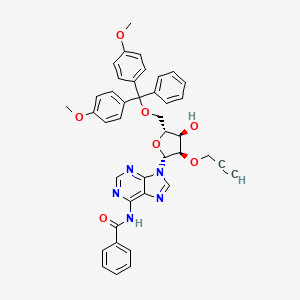
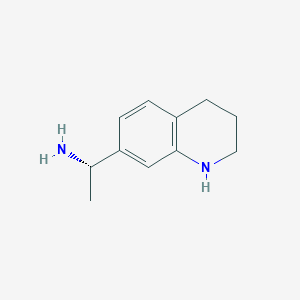
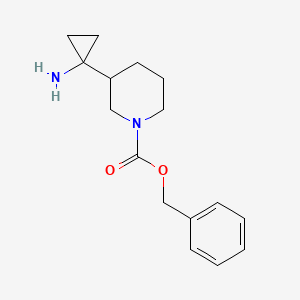
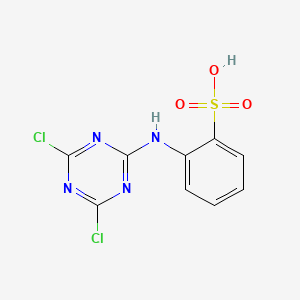
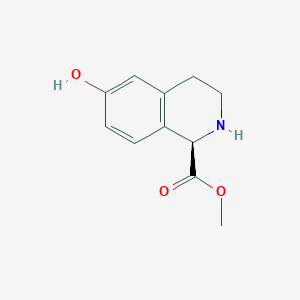
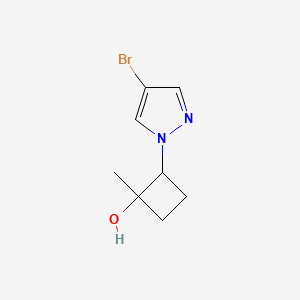
![3-(4-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12998517.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12998521.png)
![(6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B12998530.png)
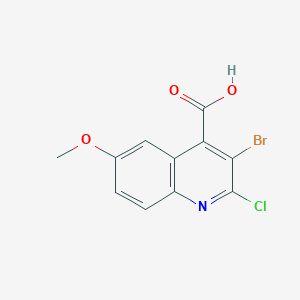
![4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12998545.png)
![(R)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12998552.png)
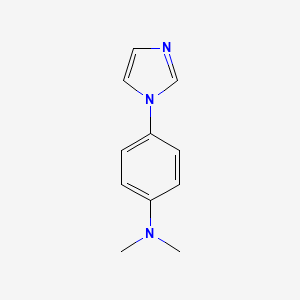
![6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12998565.png)
